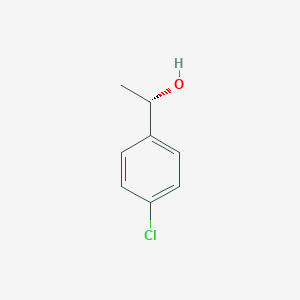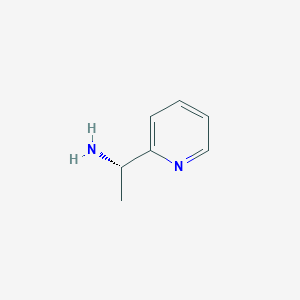
6-ピペリジノニコチン酸メチル
概要
説明
Methyl 6-piperidinonicotinate is a chemical compound with the molecular formula C12H16N2O2 It is a derivative of nicotinic acid and contains a piperidine ring, which is a six-membered ring containing one nitrogen atom
科学的研究の応用
Methyl 6-piperidinonicotinate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Biology: It is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: It is explored for its potential use in drug development, particularly in the design of new pharmaceuticals.
Industry: It is used in the production of fine chemicals and as a reagent in various industrial processes.
作用機序
生化学分析
Biochemical Properties
It is known that piperidine derivatives, which include Methyl 6-piperidinonicotinate, are utilized in various ways as anticancer, antiviral, antimalarial, antimicrobial, antifungal, antihypertension, analgesic, anti-inflammatory, anti-Alzheimer, antipsychotic and/or anticoagulant agents
Cellular Effects
It is known that piperidine derivatives, which include Methyl 6-piperidinonicotinate, have a wide variety of biological activities
Molecular Mechanism
It is known that piperidine derivatives, which include Methyl 6-piperidinonicotinate, show a wide variety of biological activities
Temporal Effects in Laboratory Settings
It is known that piperidine derivatives, which include Methyl 6-piperidinonicotinate, show a wide variety of biological activities
Dosage Effects in Animal Models
It is known that piperidine derivatives, which include Methyl 6-piperidinonicotinate, show a wide variety of biological activities
Metabolic Pathways
It is known that piperidine derivatives, which include Methyl 6-piperidinonicotinate, show a wide variety of biological activities
Transport and Distribution
It is known that piperidine derivatives, which include Methyl 6-piperidinonicotinate, show a wide variety of biological activities
Subcellular Localization
It is known that piperidine derivatives, which include Methyl 6-piperidinonicotinate, show a wide variety of biological activities
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of Methyl 6-piperidinonicotinate typically involves the esterification of 6-methylnicotinic acid with an alcohol solvent under acidic conditions. The reaction is carried out by mixing 6-methylnicotinic acid with an alcohol solvent, adjusting the pH to be less than or equal to 1, and maintaining the reaction temperature between 80°C to 100°C. The reaction proceeds to form 6-methylnicotinic acid ester .
Industrial Production Methods: In an industrial setting, the production of Methyl 6-piperidinonicotinate follows similar principles but on a larger scale. The process involves the use of large reactors to mix the reactants and maintain the required temperature and pH conditions. The product is then purified through various separation techniques to obtain the desired purity.
化学反応の分析
Types of Reactions: Methyl 6-piperidinonicotinate undergoes several types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: This reaction involves the replacement of one atom or group of atoms with another. Common reagents include halogens and nucleophiles.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in an anhydrous solvent.
Substitution: Halogens in the presence of a catalyst.
Major Products Formed:
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of halogenated derivatives or other substituted products.
類似化合物との比較
Methyl 6-piperidinonicotinate can be compared with other similar compounds, such as:
Methyl nicotinate: Both compounds are esters of nicotinic acid, but Methyl 6-piperidinonicotinate contains a piperidine ring, which imparts different chemical and biological properties.
6-Methylnicotinic acid: This is the precursor used in the synthesis of Methyl 6-piperidinonicotinate. It lacks the ester and piperidine functionalities.
Piperidine derivatives: These compounds share the piperidine ring structure but differ in their substituents and overall molecular structure
Methyl 6-piperidinonicotinate is unique due to its combination of the nicotinic acid ester and piperidine ring, which provides distinct chemical reactivity and potential biological activities.
特性
IUPAC Name |
methyl 6-piperidin-1-ylpyridine-3-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16N2O2/c1-16-12(15)10-5-6-11(13-9-10)14-7-3-2-4-8-14/h5-6,9H,2-4,7-8H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UJSPHYCMAZIKQD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CN=C(C=C1)N2CCCCC2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30383373 | |
| Record name | methyl 6-piperidinonicotinate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30383373 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
220.27 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
132521-82-5 | |
| Record name | methyl 6-piperidinonicotinate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30383373 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details







試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
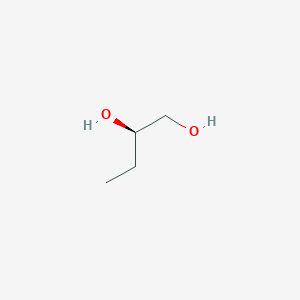


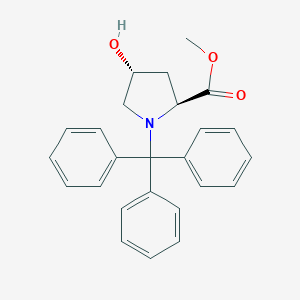

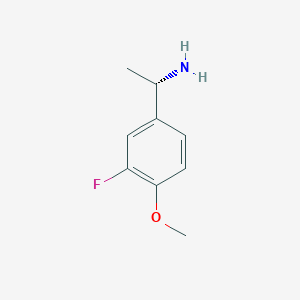
![1H-Pyrrolo[2,3-c]pyridine-5-carbaldehyde](/img/structure/B152410.png)



